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Compound of Interest

Compound Name: Ils-920

Cat. No.: B3332388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of ILS-920, a novel

neuroprotective agent, and its key analogs. By presenting quantitative data, detailed

experimental protocols, and clear visualizations of its mechanism of action, this document

serves as a critical resource for researchers in neuropharmacology and drug development.

ILS-920, a derivative of the well-known immunosuppressant rapamycin, has been engineered

to minimize immunosuppressive activity while enhancing its neuroprotective properties. This

positions it as a promising candidate for treating neurodegenerative diseases and acute

neuronal injury, such as ischemic stroke. This guide will objectively compare its performance

against its direct precursor and other relevant compounds.

Data Presentation: Quantitative Comparison of ILS-
920 and Analogs
The following tables summarize the key performance metrics of ILS-920 in comparison to its

analogs WYE-592, the parent compound rapamycin, and another neuroprotective ligand, GPI-

1046.
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Compound
Neuronal Survival
(EC50, nM)[1]

Neurite Outgrowth
(EC50, nM)[1]

Immunosuppressio
n (IC50, nM)[1]

ILS-920 0.1 0.3 >5000

WYE-592 0.5 0.8 150

Rapamycin 1.0 3.0 5

GPI-1046 >1000 >1000 >10000

Compound
FKBP12 Binding
(Kd, nM)[1]

FKBP52 Binding
(Kd, nM)[1]

Selectivity for
FKBP52 (FKBP12
Kd / FKBP52 Kd)[1]

ILS-920 4600 20 230

WYE-592 800 100 8

Rapamycin 0.2 0.6 0.33

FK506 0.4 0.8 0.5

Key Findings from Experimental Data
The data clearly indicates that ILS-920 is a potent neuroprotective agent with a significantly

improved safety profile compared to rapamycin.[1]

Superior Neuroprotective Efficacy: ILS-920 is approximately 10 times more potent than

rapamycin in promoting neuronal survival and neurite outgrowth.[1]

Dramatically Reduced Immunosuppression: ILS-920 shows virtually no immunosuppressive

activity at concentrations where it exerts its neuroprotective effects, a critical advantage for

chronic therapeutic use.[1]

Unique Binding Profile: Unlike rapamycin and FK506, which bind to FKBP12 and FKBP52

with similar affinities, ILS-920 demonstrates a remarkable 229-fold preference for FKBP52.

This selectivity is believed to be a key contributor to its neurotrophic effects without inducing

immunosuppression.[1]
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In Vivo Efficacy: In a rodent model of ischemic stroke, ILS-920 administered 4 hours after the

event significantly reduced infarct volume, whereas rapamycin was found to be ineffective in

a similar model.[1]

Signaling Pathways and Mechanism of Action
ILS-920's neuroprotective effects are attributed to a dual mechanism of action, as depicted in

the signaling pathway diagram below. It involves both the engagement of the immunophilin

FKBP52 and the direct inhibition of L-type voltage-gated calcium channels (VGCCs).[1][2]
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Caption: Dual mechanism of ILS-920 neuroprotection.

Experimental Workflows
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The following diagram illustrates a typical workflow for assessing the neuroprotective effects of

compounds like ILS-920 using a neurite outgrowth assay.
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Caption: Workflow for a neurite outgrowth assay.

Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.

Neuronal Survival Assay (Neurofilament ELISA)
This assay quantifies neuronal survival by measuring the levels of neurofilament protein, a key

structural component of neurons.

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and

plated in 96-well plates coated with poly-L-ornithine.

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium

containing various concentrations of ILS-920, its analogs, or a vehicle control.

Incubation: The cells are incubated for 72 hours at 37°C in a humidified incubator with 5%

CO2.

Lysis: The cells are lysed to release intracellular proteins, including neurofilaments.

ELISA: A sandwich ELISA is performed using a capture antibody specific for neurofilament-L

and a detection antibody conjugated to horseradish peroxidase (HRP).

Detection: The HRP substrate TMB is added, and the colorimetric change is measured at

450 nm using a plate reader.

Analysis: The absorbance values are normalized to the control wells, and the EC50 value

(the concentration at which 50% of the maximum protective effect is observed) is calculated.

Neurite Outgrowth Assay
This assay measures the ability of a compound to promote the growth of neurites, the

projections from a neuron's cell body.

Cell Plating: Primary cortical neurons are plated at a low density on poly-L-ornithine-coated

glass coverslips in a 24-well plate.
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Compound Application: Immediately after plating, the test compounds (ILS-920, analogs) or

vehicle control are added to the culture medium.

Incubation: The cultures are incubated for 72 hours to allow for neurite extension.

Immunostaining: The cells are fixed with 4% paraformaldehyde and permeabilized. They are

then stained with an antibody against a neuronal marker such as MAP2, followed by a

fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

Imaging: The coverslips are mounted on slides, and images are captured using a high-

content imaging system.

Quantification: Automated image analysis software is used to measure the total neurite

length per neuron.

Data Analysis: The mean total neurite length is calculated for each treatment condition, and

EC50 values are determined.

L-type Voltage-Gated Calcium Channel (VGCC) Inhibition
Assay
This electrophysiological assay directly measures the effect of the compounds on the function

of L-type calcium channels.

Cell Preparation: F-11 cells (a hybrid of rat dorsal root ganglia neurons and mouse

neuroblastoma) or primary hippocampal neurons are used.

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. A glass

micropipette forms a high-resistance seal with the cell membrane, and then the membrane

patch is ruptured to gain electrical access to the cell's interior.

Voltage Protocol: The cell is held at a negative membrane potential (e.g., -80 mV), and

depolarizing voltage steps are applied to activate the L-type calcium channels.

Compound Perfusion: The test compound is applied to the cell via the extracellular perfusion

solution.
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Current Measurement: The inward calcium current is measured before and after the

application of the compound.

Analysis: The percentage of inhibition of the calcium current is calculated for different

concentrations of the compound to determine its inhibitory potency.

In Vivo Stroke Model (transient Middle Cerebral Artery
Occlusion - tMCAO)
This animal model is used to assess the neuroprotective efficacy of a compound in a clinically

relevant setting of ischemic stroke.

Animal Preparation: Adult male rats are anesthetized.

Surgical Procedure: A nylon monofilament is inserted into the external carotid artery and

advanced into the internal carotid artery to occlude the origin of the middle cerebral artery

(MCA), thereby inducing a focal ischemic stroke.

Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours)

and then withdrawn to allow for reperfusion of the ischemic territory.

Compound Administration: ILS-920 or a vehicle control is administered intravenously at a

specific time point after the occlusion (e.g., 4 hours).

Neurological Assessment: Neurological deficits are scored at various time points after the

procedure.

Infarct Volume Measurement: After a set period (e.g., 72 hours), the animals are euthanized,

and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC),

which differentiates between infarcted (white) and viable (red) tissue. The infarct volume is

then quantified.

Immunosuppression Assay (T-Cell Proliferation)
This assay measures the effect of a compound on the proliferation of T-cells, a key indicator of

immunosuppressive activity.
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Cell Isolation: Human CD4+ T-cells are isolated from peripheral blood mononuclear cells

(PBMCs).

Stimulation: The T-cells are stimulated to proliferate using anti-CD3 and anti-CD28

antibodies in the presence of Interleukin-2 (IL-2).

Compound Treatment: The stimulated cells are treated with various concentrations of ILS-
920, its analogs, or a vehicle control.

Proliferation Measurement: After 72 hours of incubation, the proliferation of the T-cells is

measured. This can be done using various methods, such as the incorporation of [3H]-

thymidine or a dye dilution assay (e.g., CFSE) analyzed by flow cytometry.

Analysis: The level of proliferation in the treated wells is compared to the control wells, and

the IC50 value (the concentration at which 50% of proliferation is inhibited) is calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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